Eplerenone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

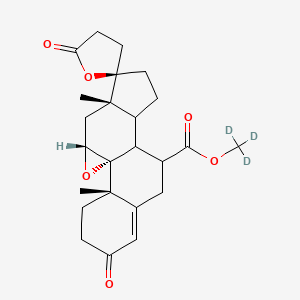

Molecular Formula |

C24H27D3O6 |

|---|---|

Molecular Weight |

417.51 |

Appearance |

Purity:98% HPLC; 99% atom DWhite solid |

Synonyms |

(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester; CGP 30083-d3; Epoxymexrenone-d3; Inspra-d3; SC-66110-d3; |

Origin of Product |

United States |

Foundational & Exploratory

What is Eplerenone-d3 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Eplerenone-d3, a deuterated isotopologue of the selective aldosterone antagonist Eplerenone. Its primary application in research is as an internal standard for the accurate quantification of Eplerenone in biological matrices using mass spectrometry-based assays. This guide details its core properties, analytical methodologies, and the biochemical pathways it helps to investigate.

Core Properties and Primary Research Application

This compound is a stable isotope-labeled version of Eplerenone, where three hydrogen atoms on the methyl ester group have been replaced with deuterium. This modification results in a molecule that is chemically identical to Eplerenone in its biological activity but has a molecular weight that is 3 Daltons higher.[1] This mass difference is the key to its utility in research.

The primary and critical use of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] In such assays, a known quantity of this compound is added to a biological sample (e.g., plasma, urine) at an early stage of sample preparation. Because this compound behaves almost identically to the unlabeled Eplerenone throughout the extraction, chromatography, and ionization processes, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from Eplerenone to that of this compound, researchers can achieve highly accurate and precise quantification of Eplerenone concentrations, which is essential for pharmacokinetic and metabolic studies.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its use in analytical assays.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₇D₃O₆ |

| Molecular Weight | 417.51 g/mol |

| Isotopic Purity | ≥95% (typically ~99% atom D) |

| Parent Drug | Eplerenone |

| CAS Number (Unlabelled) | 107724-20-9 |

Table 2: Mass Spectrometry Parameters for Eplerenone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Eplerenone | 415.2 | 163.1 | Not Specified |

| This compound | 418.2 | 383.3 | 25 |

Note: The product ion for Eplerenone can vary depending on the instrument and conditions. The m/z of 163.1 is a commonly cited transition.[3][4] The this compound transition is based on a specific product datasheet.

Table 3: Pharmacokinetic Parameters of Eplerenone in Humans (Determined using LC-MS/MS with an internal standard)

| Parameter | Value |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1.5 - 2 hours |

| Elimination Half-Life (t₁/₂) | 3 - 6 hours |

| Apparent Plasma Clearance | ~10 L/hr |

| Bioavailability | 69% |

These values represent the pharmacokinetics of the parent drug, Eplerenone, which are determined in studies that rely on the accuracy provided by internal standards like this compound.[5][6]

Signaling Pathway of Eplerenone's Mechanism of Action

Eplerenone is a competitive antagonist of the mineralocorticoid receptor (MR). In pathological states, the steroid hormone aldosterone binds to the MR in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of genes involved in sodium and water retention, potassium excretion, and potentially pro-inflammatory and fibrotic processes. Eplerenone, by binding to the MR, prevents aldosterone from binding and initiating this signaling cascade. This blockade of aldosterone's effects is the basis of Eplerenone's therapeutic action in hypertension and heart failure.[2]

Experimental Protocols

The following are representative methodologies for the use of this compound in a research setting.

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol. Store at -20°C.

-

This compound Working Solution (100 ng/mL): Dilute the stock solution with a 50:50 mixture of methanol and water. This working solution is used to spike plasma samples.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for determining Eplerenone in human plasma.[7]

-

Sample Aliquoting: Pipette 250 µL of human plasma into a 2 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the 100 ng/mL this compound working solution to each plasma sample, except for the blank controls.

-

Extraction: Add 1 mL of methyl tert-butyl ether to each tube.

-

Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 10 mM ammonium acetate).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for an LC-MS/MS method. Optimization is often required for specific instrumentation.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm particle size).

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 30% B to 90% B over 5 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Eplerenone: 415.2 -> 163.1

-

This compound: 418.2 -> 383.3

-

-

Instrument Parameters: Parameters such as declustering potential, entrance potential, and collision cell exit potential should be optimized for the specific instrument being used.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a pharmacokinetic study of Eplerenone using this compound as an internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Eplerenone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. Stable isotope-labeled compounds like this compound are crucial as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Introduction

Eplerenone is a vital therapeutic agent used in the management of hypertension and heart failure. Its deuterated counterpart, this compound, where the three hydrogen atoms of the methyl ester group are replaced with deuterium, serves as an indispensable tool in clinical and preclinical drug development. The increased mass of the deuterated molecule allows for its clear differentiation from the unlabeled drug in mass spectrometric analyses, without significantly altering its chemical properties.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of the carboxylic acid precursor of Eplerenone with a deuterated methyl source. The overall synthetic strategy typically starts from canrenone, a known steroid derivative.

Synthesis Workflow

Caption: Synthetic pathway of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established synthetic routes for Eplerenone and standard esterification methods.

Step 1: Preparation of 7α-carboxy-9,11α-epoxy-3-oxo-17α-pregn-4-ene-21,17-carbolactone (Eplerenone Carboxylic Acid)

The synthesis of the carboxylic acid precursor is a multi-step process that can be achieved from canrenone. This involves the stereoselective introduction of a protected carboxyl group at the 7α-position, followed by epoxidation of the 9,11-double bond and subsequent deprotection to yield the free carboxylic acid. Various patented procedures outline specific reagents and conditions for these transformations.[1][2]

Step 2: Esterification with Deuterated Methanol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7α-carboxy-9,11α-epoxy-3-oxo-17α-pregn-4-ene-21,17-carbolactone (1 equivalent) in an excess of deuterated methanol (CD3OD).

-

Catalyst Addition: Add a suitable esterification catalyst. A common method is the use of an acid catalyst, such as a few drops of concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution. Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (reflux) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) if used. Remove the excess deuterated methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude this compound. Further purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or methyl ethyl ketone, to yield the final product of high purity.[3][4]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.

Characterization Workflow

Caption: Analytical workflow for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₂₇D₃O₆ |

| Molecular Weight | 417.52 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Very slightly soluble in water |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to confirm the structure and the site of deuteration. The spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The most significant feature in the ¹H NMR spectrum of this compound is the absence of the singlet corresponding to the methyl ester protons, which typically appears around 3.65 ppm in unlabeled Eplerenone. The other proton signals of the steroid backbone remain largely unchanged.

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the deuterated methyl carbon (-CD₃). Due to the coupling with deuterium (spin I=1), this signal may appear as a multiplet (e.g., a triplet of triplets for a CD₃ group). The chemical shift of this carbon is expected to be around 52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of this compound. It is also the primary technique where this compound is used as an internal standard.

-

LC-MS: In positive electrospray ionization mode, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 418.5, which is 3 units higher than that of unlabeled Eplerenone (m/z 415.5).

-

LC-MS/MS: Tandem mass spectrometry is used to generate specific fragment ions for quantification in multiple reaction monitoring (MRM) mode. A common fragmentation for Eplerenone involves the loss of the methoxycarbonyl group and other parts of the steroid nucleus. For this compound, fragments containing the deuterated methyl group will have a mass shift of +3 Da compared to the corresponding fragments of unlabeled Eplerenone. A likely precursor-to-product ion transition to monitor would be m/z 418.5 → [fragment ion + 3].

Chromatographic Data

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of this compound and for its separation in biological matrices.

-

Method: A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol).

-

Retention Time: The retention time of this compound is expected to be very similar to that of unlabeled Eplerenone under the same chromatographic conditions, as deuterium substitution has a negligible effect on polarity.

Quantitative Data Summary

| Analysis Technique | Parameter | Expected Value for this compound |

| ¹H NMR | Chemical Shift of -COOCD₃ | Signal absent (or significantly reduced) |

| ¹³C NMR | Chemical Shift of -COOCD₃ | ~52 ppm (multiplet) |

| LC-MS | [M+H]⁺ | m/z 418.5 |

| Purity (HPLC) | ≥ 98% | |

| Isotopic Purity | ≥ 99 atom % D |

Conclusion

This technical guide outlines the synthesis and comprehensive characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development and analysis of Eplerenone. The use of this compound as an internal standard is critical for achieving reliable and accurate quantitative results in regulated bioanalysis.

References

The Gold Standard: Eplerenone-d3 as an Internal Standard in Quantitative Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and application of Eplerenone-d3 as an internal standard in the quantitative bioanalysis of the selective aldosterone antagonist, eplerenone. We delve into the core principles of isotopic dilution mass spectrometry, detailing the rationale behind using a deuterated analog to ensure accuracy and precision in pharmacokinetic and metabolic studies. This document outlines detailed experimental protocols, presents key quantitative data for method development, and illustrates critical workflows and concepts through explanatory diagrams. The intended audience includes researchers, analytical scientists, and drug development professionals engaged in the bioanalysis of eplerenone and similar pharmaceutical compounds.

Introduction: The Role of Eplerenone and the Need for Precise Quantification

Eplerenone is a selective mineralocorticoid receptor antagonist used in the management of hypertension and to improve survival in patients with heart failure following myocardial infarction.[1][2][3] It acts by blocking the binding of aldosterone to the mineralocorticoid receptor, thereby preventing the downstream effects of aldosterone, such as sodium and water retention.[4] Accurate quantification of eplerenone in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure safety and efficacy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of eplerenone due to its high sensitivity and specificity.[1] However, the accuracy and precision of LC-MS/MS can be affected by several factors, including variability in sample preparation, chromatographic separation, and ionization efficiency.[5] To mitigate these variabilities, a suitable internal standard is employed.

Mechanism of Action: Why this compound is the Internal Standard of Choice

The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte.[5] this compound is a deuterated analog of eplerenone, where three hydrogen atoms have been replaced by deuterium atoms.[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte (eplerenone) and the internal standard (this compound), while their physicochemical properties remain nearly identical.

The core principle behind using this compound is isotopic dilution. A known amount of this compound is added to each sample at the beginning of the analytical workflow. Because this compound is structurally and chemically almost identical to eplerenone, it experiences the same losses during sample extraction, has the same retention time in liquid chromatography, and exhibits the same ionization response in the mass spectrometer's ion source.[5] Therefore, any variation in the analytical process will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.

Below is a diagram illustrating the principle of using an internal standard to correct for analytical variability.

Figure 1. Principle of Internal Standard Correction.

Quantitative Data for Method Development

The development of a robust LC-MS/MS method requires the optimization of mass spectrometry parameters, particularly for Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Table 1: Mass Spectrometric Parameters for Eplerenone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| Eplerenone | 415.0 | 163.0 | Not specified | Positive ESI |

| This compound | 418.23 | 383.33 | 25 | Positive ESI |

| This compound | 418.23 | 365.32 | 35 | Positive ESI |

| This compound | 418.23 | 337.29 | 40 | Positive ESI |

Data sourced from multiple studies.[6][7]

Table 2: Typical Bioanalytical Method Validation Parameters for Eplerenone

| Parameter | Typical Value/Range |

| Linearity Range | 5 - 4000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 1 - 10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

These values are representative and may vary based on the specific method and laboratory. Data adapted from a bioequivalence study of eplerenone.[1]

Experimental Protocols

This section provides a representative experimental protocol for the quantification of eplerenone in human plasma using a deuterated internal standard. This protocol is a composite based on established methodologies.[1][8]

Materials and Reagents

-

Eplerenone reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium acetate

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately dissolve eplerenone and this compound in methanol to prepare 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of eplerenone by serial dilution of the stock solution with methanol/water (1:1 v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol/water (1:1 v/v) to a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Solid-Phase Extraction)

The following workflow diagram illustrates the sample preparation process.

Figure 2. Sample Preparation Workflow (SPE).

-

To 250 µL of plasma sample, calibration standard, or quality control sample, add a specified volume of the this compound internal standard working solution.

-

Vortex the samples for 30 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the eplerenone and this compound from the cartridge with a high-organic solvent like methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Conditions

Table 3: Representative Liquid Chromatography and Mass Spectrometry Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Atlantis dC18 (150 x 3.0 mm, 3.0 µm) or Zorbax XDB-C8 (50 x 2.1 mm, 5 µm) |

| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Methanol or Acetonitrile |

| Gradient/Isocratic | Isocratic (e.g., 60% B) or a suitable gradient |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or 40°C |

| Mass Spectrometry | |

| Mass Spectrometer | AB Sciex API 4000 or equivalent triple quadrupole |

| Ion Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| MRM Transitions | As specified in Table 1 |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

Conditions are illustrative and require optimization for specific instrumentation and applications.[1][7][8]

Conclusion

This compound serves as the gold standard for an internal standard in the bioanalysis of eplerenone. Its mechanism of action relies on the principle of isotopic dilution, where its near-identical physicochemical properties to the unlabeled analyte allow for the correction of variability throughout the analytical process. This technical guide has provided the essential quantitative data, a representative experimental protocol, and conceptual diagrams to aid researchers in the development and validation of robust and reliable LC-MS/MS methods for the quantification of eplerenone. The use of this compound is critical for generating high-quality data in pharmacokinetic, bioequivalence, and other clinical and preclinical studies, ultimately supporting the safe and effective use of eplerenone in clinical practice.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Buy this compound [smolecule.com]

- 7. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Eplerenone vs. Eplerenone-d3: A Comprehensive Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, elucidating the key distinctions between Eplerenone and its deuterated analog, Eplerenone-d3. This document provides a detailed comparison of their chemical properties, applications in analytical methods, and the underlying principles of their use in pharmacokinetic studies.

Core Structural and Physical Differences

Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure.[1][2][3][4] this compound is a stable isotope-labeled version of Eplerenone, where three hydrogen atoms on the 7-methyl ester group are replaced with deuterium atoms.[4][5][6] This isotopic substitution is the fundamental difference between the two molecules and is the basis for their distinct applications, primarily in analytical chemistry.

The primary physical distinction lies in their molecular weights. The inclusion of three deuterium atoms increases the mass of the Eplerenone molecule by approximately 3 Daltons. This mass difference is readily detectable by mass spectrometry, forming the basis of its use as an internal standard.[7][8]

| Property | Eplerenone | This compound |

| Molecular Formula | C24H30O6[2][3] | C24H27D3O6 |

| Molar Mass | ~414.50 g/mol [3] | ~417.5 g/mol [5][9] |

| Isotopic Labeling | None | Deuterium (d3) labeled at the 7-methyl ester group[5] |

Application in Quantitative Analysis: The Role of an Internal Standard

The principal application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Eplerenone in biological matrices such as plasma and urine.[1][6][7][8][10]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Eplerenone. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus accounting for any sample loss or variability in these steps.

-

Co-elution: In liquid chromatography, Eplerenone and this compound co-elute, meaning they have the same retention time. This is crucial for accurate quantification as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time.

-

Distinct Mass-to-Charge Ratio (m/z): Despite co-eluting, the mass spectrometer can differentiate between Eplerenone and this compound based on their different mass-to-charge ratios. This allows for simultaneous but independent detection and quantification.[8]

The workflow for using this compound as an internal standard in a typical bioanalytical assay is depicted in the following diagram:

Pharmacokinetics and Metabolism

While this compound is primarily used for in-vitro analytical purposes, the "deuterium effect" on pharmacokinetics is a relevant consideration in drug development. Deuteration can sometimes alter the metabolic profile of a drug by strengthening the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. However, for its role as an internal standard, it is assumed that the pharmacokinetic profiles of Eplerenone and this compound are virtually identical. This ensures that the internal standard accurately reflects the behavior of the analyte in the biological system from the point of administration (in in-vivo studies where the standard is administered) through to detection.

Studies on Eplerenone's pharmacokinetics show that it is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] The elimination half-life is approximately 4-6 hours.[3] Renal function does not significantly affect the clearance of Eplerenone, and therefore, dose adjustments are generally not required for patients with renal impairment.[11][12]

Experimental Protocols

Quantification of Eplerenone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on established methodologies.[1][8][10]

4.1.1. Materials and Reagents

-

Eplerenone reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

4.1.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Eplerenone and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Eplerenone by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

4.1.3. Sample Preparation

-

Thaw human plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Perform protein precipitation by adding 600 µL of acetonitrile.

-

Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the plasma sample, wash with a low-organic solvent mixture, and elute with methanol.

-

Evaporate the supernatant or eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

4.1.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Eplerenone: e.g., m/z 415.2 → 163.1

-

This compound: e.g., m/z 418.2 → 166.1

-

4.1.5. Data Analysis

The concentration of Eplerenone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from the analysis of plasma samples spiked with known concentrations of Eplerenone.

Synthesis Overview

The synthesis of Eplerenone is a multi-step process often starting from canrenone or a related steroid precursor.[13][14][15][16] Key steps involve the introduction of the 7α-carbomethoxy group and the formation of the 9,11α-epoxide.[13][15]

The synthesis of this compound would follow a similar pathway, but would incorporate a deuterated reagent at the appropriate step. For the d3-label on the methyl ester, deuterated methanol (CD3OH) would be used during the esterification step.

Conclusion

The key difference between Eplerenone and this compound lies in the isotopic labeling of the latter. This seemingly minor structural modification imparts a significant difference in their primary applications. While Eplerenone is the active pharmaceutical ingredient, this compound is an indispensable tool for the accurate and precise quantification of Eplerenone in complex biological matrices. Its use as an internal standard in LC-MS/MS assays is a testament to the importance of stable isotope-labeled compounds in modern pharmaceutical research and development. This guide has provided a comprehensive overview of their differences, applications, and the methodologies employed in their use.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Eplerenone - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of eplerenone after single and multiple dosing in subjects with and without renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Portico [access.portico.org]

- 15. researchgate.net [researchgate.net]

- 16. CN1310941C - Synthetic method for eplerenone - Google Patents [patents.google.com]

Eplerenone-d3: A Technical Guide to Commercial Availability and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers, availability, and synthetic methodologies related to Eplerenone-d3. This deuterated analog of Eplerenone serves as a crucial internal standard for its quantification in various biological matrices, playing a vital role in pharmacokinetic and metabolic studies.

Commercial Suppliers and Availability

This compound is readily available from a number of specialized chemical suppliers catering to the research and pharmaceutical development community. The products offered typically vary in purity, available quantities, and pricing. Below is a comparative summary of prominent commercial suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Additional Information |

| Cayman Chemical | 31610 | ≥99% deuterated forms (d1-d3) | 2.5 mg | $759 | Sold as a solid. Safety Data Sheet (SDS) and Product Insert are available for download.[1] |

| ESS Chem Co. | ESS0256 | 99.5% by HPLC; 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg | $400 (10mg), $750 (25mg), $1,200 (50mg), $2,000 (100mg) | Certificate of Analysis and SDS are available. The product is a white solid.[2] |

| Acanthus Research | EPL-16-001-25mg | - | 25 mg | Contact for pricing | Product is pending QC. Custom packaging and larger sizes may be available upon request.[3] |

| Simson Pharma Limited | E660001 | - | - | Contact for pricing | A Certificate of Analysis accompanies every compound.[4] |

| VIVAN Life Sciences | VLDL-01834 | - | - | Contact for pricing | CoA, MASS, NMR, and HPLC data are provided with the compound. |

| Toronto Research Chemicals (TRC) | E588777 | - | 1 mg, 2.5 mg, 10 mg | Price on request | Available through distributors such as Fisher Scientific and Altium.[5][6][7] |

Experimental Protocols: Synthesis of this compound

A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not readily found in the scientific literature. However, based on the established synthetic routes for Eplerenone and general methods for isotopic labeling, a probable synthetic pathway can be outlined. The deuterated methyl group in this compound is introduced at the final esterification step.

Proposed Synthesis of this compound:

The synthesis of this compound would likely follow a similar pathway to the non-deuterated compound, with the key modification being the use of a deuterated methylating agent in the final step. One of the common routes to Eplerenone involves the preparation of the carboxylic acid precursor, 9,11α-epoxy-17-hydroxy-3-oxo-17α-pregn-4-ene-7α,21-dicarboxylic acid, γ-lactone.

Step 1: Synthesis of the Carboxylic Acid Precursor

Various multi-step synthetic strategies have been reported for the creation of the Eplerenone backbone, starting from materials like canrenone or other steroid precursors. These methods involve a series of reactions including cyanations, reductions, oxidations, and epoxidations to construct the core structure with the required stereochemistry.

Step 2: Deuteromethylation (Esterification)

The final step to yield this compound would be the esterification of the 7α-carboxylic acid group with a deuterated methyl source.

-

Reactants:

-

9,11α-epoxy-17-hydroxy-3-oxo-17α-pregn-4-ene-7α,21-dicarboxylic acid, γ-lactone (Eplerenone carboxylic acid precursor)

-

Deuterated methanol (CD3OH) or a deuterated methylating agent like iodomethane-d3 (CD3I).

-

-

Reaction Conditions:

-

Using Deuterated Methanol: The carboxylic acid precursor would be dissolved in an excess of deuterated methanol (CD3OH) in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. The mixture would be heated under reflux to drive the esterification reaction to completion. The reaction is an equilibrium process, and using a large excess of the deuterated alcohol helps to shift the equilibrium towards the product.

-

Using Iodomethane-d3: Alternatively, the carboxylic acid could be deprotonated with a non-nucleophilic base, such as potassium carbonate or cesium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetone. Subsequently, iodomethane-d3 (CD3I) would be added to the reaction mixture to alkylate the carboxylate and form the methyl-d3 ester. This reaction is typically carried out at room temperature or with gentle heating.

-

-

Work-up and Purification:

-

Following the reaction, the mixture would be neutralized and the product extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer would then be washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure.

-

The crude this compound would then be purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product of high purity.

-

Characterization:

The successful incorporation of the deuterium atoms and the overall structure of the final product would be confirmed by standard analytical techniques, including:

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound (417.51 g/mol ) and the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the overall structure and the absence of the proton signal for the methyl ester group in the ¹H NMR spectrum, confirming the successful deuteration.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Workflow for procuring and utilizing this compound in a research setting.

Caption: Proposed final step in the synthesis of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. esschemco.com [esschemco.com]

- 3. This compound - Acanthus Research [acanthusresearch.com]

- 4. Eplerenone D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. Toronto Research Chemicals 2.5MG this compound, Quantity: 2.50mg | Fisher Scientific [fishersci.fi]

- 6. Toronto Research Chemicals 10MG this compound, Quantity: 10mg | Fisher Scientific [fishersci.dk]

- 7. This compound, 1mg | Altium e-shop 24 [eshop.hpst.cz]

Recommended storage and handling conditions for Eplerenone-d3

An In-depth Technical Guide to the Recommended Storage and Handling of Eplerenone-d3

This guide provides a comprehensive overview of the recommended storage, handling, and safety precautions for this compound, a deuterated analog of Eplerenone. It is intended for researchers, scientists, and drug development professionals who utilize this compound in analytical and pharmacokinetic research. This compound serves as a crucial internal standard for the precise quantification of Eplerenone in biological samples through mass spectrometry and liquid chromatography techniques[1][2].

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound. The compound is a white to off-white solid powder[3][4]. While it is stable under recommended storage conditions, adherence to specific temperature and environmental controls is essential for long-term use[3].

Key Recommendations:

-

Long-term Storage: The recommended temperature for long-term storage is -20°C[1].

-

Alternative Storage: Some suppliers suggest storage at 2°C to 8°C (36°F to 46°F)[5].

-

Shipping: The compound is typically shipped at room temperature in the continental US, though this may vary for other locations[1][6].

-

Stability: When stored at -20°C, this compound has a stability of at least four years[1].

-

Container: Keep the container tightly closed in a dry and well-ventilated place[3][5].

| Parameter | Recommendation | Source |

| Long-Term Storage Temperature | -20°C | Cayman Chemical[1] |

| Alternative Long-Term Storage | 2°C - 8°C | Sigma-Aldrich[5] |

| Shipping Condition | Room Temperature | Cayman Chemical, MedChemExpress[1][6] |

| Stability | ≥ 4 years (at -20°C) | Cayman Chemical[1] |

| Container Requirements | Tightly closed, Dry | Expert Synthesis Solutions, Sigma-Aldrich[3][5] |

| Environment | Well-ventilated area | Expert Synthesis Solutions[3] |

Handling and Safety Precautions

This compound is intended for laboratory research purposes only and is not for human or veterinary use[1][7]. While the toxicological properties have not been thoroughly investigated, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause eye, skin, or respiratory tract irritation[3][7]. Therefore, adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Specification | Source |

| Eye Protection | Safety glasses or goggles | Viatris[8], Santa Cruz Biotechnology[9] |

| Hand Protection | Impervious chemical-resistant gloves | Viatris[8], Expert Synthesis Solutions[3] |

| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Expert Synthesis Solutions[3] |

| Skin and Body Protection | Protective clothing, lab coat | Viatris[8], Expert Synthesis Solutions[3] |

Engineering Controls and General Handling

-

Ventilation: Use in a well-ventilated area. Process enclosures, local exhaust ventilation, or other engineering controls should be used to keep airborne levels below recommended exposure limits[3][10].

-

Dust and Aerosol Formation: Avoid the formation and inhalation of dust and aerosols[3][9].

-

Ignition Sources: Keep away from heat and sources of ignition[3][8].

-

Hygiene: Change contaminated clothing and wash hands thoroughly after handling[5]. Do not ingest, and avoid contact with skin and eyes[3].

Experimental Protocols

Specific experimental protocols detailing the methodology for establishing the stability and storage conditions of this compound are not available in the public domain through the provided search results. The recommendations summarized in this guide are derived from manufacturer safety data sheets (SDS) and product information pages. These guidelines are based on standard industry practices for ensuring the quality and safety of chemical reagents.

The general workflow for handling this compound in a research setting is outlined in the diagram below.

Caption: Workflow for Safe Handling of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₇D₃O₆ | Cayman Chemical[1] |

| Formula Weight | 417.5 g/mol | Cayman Chemical[1], PubChem[11] |

| Appearance | White to off-white solid/powder | Expert Synthesis Solutions[3], ChemicalBook[4] |

| Purity | ≥99% deuterated forms (d₁-d₃) | Cayman Chemical[1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | Expert Synthesis Solutions[3] |

Incompatibilities and Decomposition

To ensure safety and compound stability, avoid contact with strong oxidizing agents[3]. Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) may be formed[3].

Spill and Disposal Procedures

In the event of a spill, avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with a HEPA-filtered vacuum[9]. For larger spills, it may be necessary to dampen the material with water to prevent dust from becoming airborne before collection[9]. All waste material, including contaminated packaging, must be disposed of in accordance with federal, state, and local regulations[3]. Do not allow the product to enter drains[3].

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. esschemco.com [esschemco.com]

- 4. Eplerenone | 107724-20-9 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. camberpharma.com [camberpharma.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sds.edqm.eu [sds.edqm.eu]

- 11. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]

Eplerenone-d3 CAS number and molecular weight information

This guide provides an in-depth look at Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist Eplerenone. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound, primarily as an internal standard in quantitative analytical methods.

Core Compound Information

This compound is a stable, isotopically labeled form of Eplerenone, designed to be a reliable internal standard for mass spectrometry-based bioanalytical assays. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) while maintaining nearly identical physicochemical properties to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation.

Quantitative Data

| Parameter | Value | Source(s) |

| CAS Number (unlabeled) | 107724-20-9 | [1][2] |

| Molecular Formula | C₂₄H₂₇D₃O₆ | [3][4] |

| Molecular Weight | 417.51 g/mol | [3][4][5] |

Mechanism of Action: Aldosterone-Eplerenone Signaling Pathway

Eplerenone functions as a competitive antagonist at the mineralocorticoid receptor (MR). By binding to this receptor, it prevents the endogenous steroid hormone, aldosterone, from exerting its effects. This blockade is central to its therapeutic applications in treating hypertension and heart failure. The signaling cascade is depicted in the diagram below.

Caption: Eplerenone's mechanism of action via mineralocorticoid receptor antagonism.

Experimental Protocols: Quantification of Eplerenone in Human Plasma using LC-MS/MS

The following is a representative, detailed methodology for the quantitative analysis of Eplerenone in human plasma, utilizing this compound as an internal standard (IS). This protocol is based on established bioanalytical methods.[6][7][8]

Preparation of Stock and Working Solutions

-

Eplerenone and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eplerenone and this compound in methanol to achieve a final concentration of 1 mg/mL for each.

-

Eplerenone Working Standards: Prepare a series of working standard solutions by serially diluting the Eplerenone stock solution with a 50:50 (v/v) methanol:water mixture to obtain concentrations ranging from 10 ng/mL to 5000 ng/mL.

-

This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

Sample Aliquoting: To 200 µL of human plasma in a polypropylene tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Protein Precipitation: Add 400 µL of acetonitrile to each tube, vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (see LC-MS/MS parameters below) and vortex for 30 seconds.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Parameters

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Eplerenone: 415.2 → 341.1 (Quantifier), 415.2 → 163.1 (Qualifier)

-

This compound: 418.2 → 344.1 (Quantifier)

-

Data Analysis and Quantification

-

The concentration of Eplerenone in the plasma samples is determined by calculating the peak area ratio of the Eplerenone quantifier ion to the this compound quantifier ion.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Eplerenone in the unknown samples is then interpolated from this calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of Eplerenone in a biological matrix using this compound as an internal standard.

Caption: Workflow for Eplerenone quantification using this compound.

References

- 1. esschemco.com [esschemco.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. Eplerenone D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. payeshdarou.ir [payeshdarou.ir]

- 7. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of Eplerenone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Eplerenone-d3 in common laboratory solvents. Given the limited direct data on this compound, this guide utilizes solubility data for Eplerenone as a close proxy. The minor isotopic difference in this compound is not expected to significantly alter its solubility characteristics compared to the non-deuterated form. This compound is the deuterium-labeled version of Eplerenone, a selective aldosterone antagonist.[1] It is often used as an internal standard in quantitative analyses.[1][2]

Quantitative Solubility Data

The solubility of Eplerenone was determined in thirteen different organic solvents at temperatures ranging from 283.15 K to 323.15 K.[3][4][5] The data reveals that solubility is positively correlated with temperature across all tested solvents.[3][4][5] At 298.15 K (25 °C), the mole fraction solubility of Eplerenone is highest in acetonitrile and N,N-dimethylformamide (DMF).[3][4][5]

Below is a summary of the mole fraction solubility (x₁) of Eplerenone at various temperatures in a selection of common laboratory solvents.

| Temperature (K) | Acetonitrile | N,N-Dimethylformamide (DMF) | Acetone | 2-Butanone | Ethyl Acetate | Ethanol | 1-Propanol |

| 283.15 | 0.00351 | 0.00325 | 0.00069 | 0.00198 | 0.00115 | 0.00045 | 0.00032 |

| 288.15 | 0.00412 | 0.00381 | 0.00083 | 0.00234 | 0.00138 | 0.00053 | 0.00038 |

| 293.15 | 0.00481 | 0.00445 | 0.00100 | 0.00276 | 0.00165 | 0.00062 | 0.00045 |

| 298.15 | 0.00561 | 0.00519 | 0.00120 | 0.00326 | 0.00197 | 0.00073 | 0.00054 |

| 303.15 | 0.00652 | 0.00604 | 0.00144 | 0.00384 | 0.00235 | 0.00086 | 0.00064 |

| 308.15 | 0.00756 | 0.00701 | 0.00172 | 0.00451 | 0.00279 | 0.00101 | 0.00076 |

| 313.15 | 0.00875 | 0.00812 | 0.00205 | 0.00528 | 0.00331 | 0.00119 | 0.00090 |

| 318.15 | 0.01012 | 0.00939 | 0.00244 | 0.00617 | 0.00392 | 0.00140 | 0.00107 |

| 323.15 | 0.01168 | 0.01085 | 0.00289 | 0.00719 | 0.00462 | 0.00165 | 0.00127 |

Data sourced from a study on Eplerenone solubility and presented as a proxy for this compound.[3][4][5]

In aqueous solutions, Eplerenone is described as very slightly soluble, with its solubility being largely independent of pH.[6][7][8] One source indicates solubility in DMSO up to 10 mM.[9]

Experimental Protocols

The determination of thermodynamic solubility, as presented in the table above, is most reliably achieved using the shake-flask method.[10][11] This method establishes the equilibrium between the dissolved and undissolved solute.

Shake-Flask Method for Equilibrium Solubility Determination

-

Preparation of a Saturated Solution: An excess amount of the solid compound (Eplerenone) is added to a known volume of the desired solvent in a sealed container, such as a glass vial or flask.[10]

-

Equilibration: The container is agitated at a constant temperature for an extended period, typically 24-72 hours, to ensure that equilibrium is reached.[10]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., PTFE).[10]

-

Quantification: The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[10] A calibration curve with standard solutions of known concentrations is used for accurate quantification.[10]

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as a mole fraction at the specified temperature.[10]

The study providing the quantitative data for Eplerenone utilized a gravimetric method, which is a variation of the shake-flask method.[3][4]

Visualizations

The following diagram illustrates the generalized workflow for determining equilibrium solubility using the shake-flask method.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermodynamic Analysis of Eplerenone in 13 Pure Solvents at Temperatures from 283.15 to 323.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tga.gov.au [tga.gov.au]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Navigating the Safe Handling of Eplerenone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety precautions and handling procedures for Eplerenone-d3. The information is compiled from various safety data sheets (SDSs) and chemical databases to ensure a thorough understanding for laboratory and research professionals. This compound is a deuterated form of Eplerenone, a selective aldosterone antagonist. While specific toxicological data for the deuterated compound is limited, the safety precautions are based on the known properties of Eplerenone and general principles of laboratory safety.

Physicochemical and Toxicological Profile

Quantitative data for this compound is primarily available for its physicochemical properties. Toxicological data is largely qualitative, and in the absence of specific data for the deuterated form, data for Eplerenone should be considered as a proxy.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₇D₃O₆ | [1][2] |

| Molecular Weight | 417.5 g/mol | [1][3] |

| Appearance | White solid | [4] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Recommended Storage | -20°C | [4] |

Toxicological Data

Specific quantitative toxicity data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not available in the reviewed safety data sheets. The primary hazards are identified through potential routes of exposure.[4] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4]

| Exposure Route | Potential Health Effects | First Aid Measures |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4] |

| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation. | Immediately wash the skin with soap and copious amounts of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4] |

| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes. Ensure adequate flushing by separating the eyelids with fingers. Seek medical attention.[4] |

| Ingestion | May be harmful if swallowed. | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1][4] |

Experimental Protocols: A General Overview

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided SDSs. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. A general, hypothetical methodology for assessing acute oral toxicity, skin irritation, and eye irritation is described below.

Acute Oral Toxicity (General Method based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Animal Model: Typically rats or mice of a specific strain, age, and weight.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A limit test is often performed first, where a high dose (e.g., 2000 mg/kg body weight) is administered to a small group of animals.

-

If no mortality is observed, the substance is classified as having low acute toxicity.

-

If mortality occurs, further testing with smaller groups of animals at varying dose levels is conducted to determine the LD50 value.

-

Observations for signs of toxicity are made systematically at regular intervals for up to 14 days.

-

Skin Irritation/Corrosion (General Method based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: Typically, albino rabbits.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

A measured amount of the test substance is applied to the shaved area and covered with a gauze patch.

-

The patch is removed after a specified period (usually 4 hours).

-

The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the reactions is scored, and a classification is made based on the scores.

-

Eye Irritation/Corrosion (General Method based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or damage.

-

Animal Model: Typically, albino rabbits.

-

Procedure:

-

A small, measured amount of the substance is instilled into one eye of the animal. The other eye serves as a control.

-

The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

The reactions are scored, and the substance is classified based on the severity and persistence of the observed effects.

-

Handling and Safety Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Personal Protective Equipment (PPE)

| PPE | Specifications |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[4] |

| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[4] |

| Skin and Body Protection | Wear a laboratory coat and other protective clothing as necessary to prevent skin exposure.[4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[4] |

Engineering Controls

-

Work in a well-ventilated area. Use process enclosures or local exhaust ventilation to control airborne levels.[4]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[4]

-

The recommended long-term storage temperature is -20°C.[4]

Emergency Procedures

Spill Response Workflow

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup. The following diagram outlines the general workflow for handling a solid chemical spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder for small fires. For large fires, use water spray, fog, or foam.[4]

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂) may be formed under fire conditions.[4]

-

Special Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]

Conclusion

While this compound is not classified as a hazardous substance under WHMIS, it should be handled with the care and precautions standard for all laboratory chemicals.[4] The lack of comprehensive toxicological data for the deuterated form necessitates a conservative approach to safety, relying on the information available for Eplerenone and adhering to good laboratory practices. Researchers and scientists must ensure they are familiar with the information in the specific Safety Data Sheet provided by their supplier and implement all recommended safety measures.

References

Methodological & Application

Application Notes and Protocols: The Role of Eplerenone-d3 in Pharmacokinetic Studies of Aldosterone Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of Eplerenone-d3 as an internal standard in the pharmacokinetic analysis of the aldosterone antagonist, Eplerenone. Detailed protocols for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with validated performance data and insights into the underlying pharmacology.

Introduction to Eplerenone and the Need for Pharmacokinetic Studies

Eplerenone is a selective mineralocorticoid receptor (MR) antagonist used in the treatment of hypertension and heart failure.[1][2][3] It acts by competitively blocking the binding of aldosterone to the MR, thereby inhibiting sodium reabsorption and other downstream effects of aldosterone.[4][5][6] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Eplerenone is critical for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies are therefore essential in the development and clinical use of this drug.

This compound, a stable isotope-labeled analog of Eplerenone, is an ideal internal standard for quantitative bioanalysis.[7] Its physicochemical properties are nearly identical to Eplerenone, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer, enabling accurate and precise quantification of the parent drug by correcting for variability in sample processing and instrument response.

Bioanalytical Method Validation using this compound

The use of this compound as an internal standard is a key component of robust and reliable LC-MS/MS methods for quantifying Eplerenone in biological matrices such as plasma and urine. Method validation is performed according to regulatory guidelines to ensure data quality.

Summary of Quantitative Data

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of Eplerenone using a stable isotope-labeled internal standard (this compound).

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Human Plasma | 5 - 4000 | 1 | |

| Human Urine | 50 - 10000 | 50 | [7] |

| Human Plasma | 52.52 - 3089.48 | 52.52 |

Table 2: Precision and Accuracy Data (Human Plasma)

| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |

| LQC (Low Quality Control) | < 15% | < 15% | ± 15% | ± 15% | |

| MQC (Medium Quality Control) | < 15% | < 15% | ± 15% | ± 15% | |

| HQC (High Quality Control) | < 15% | < 15% | ± 15% | ± 15% |

Table 3: Recovery Data (Human Plasma)

| Analyte | Extraction Method | Mean Recovery (%) | Reference |

| Eplerenone | Solid-Phase Extraction (SPE) | Not explicitly stated, but method validated | |

| Eplerenone | Liquid-Liquid Extraction (LLE) | 72.7 - 79.3 | |

| Eplerenone | Liquid-Liquid Extraction (LLE) | 45.48 |

Experimental Protocols

Protocol 1: Quantification of Eplerenone in Human Plasma using SPE-LC-MS/MS

This protocol describes a validated method for the determination of Eplerenone in human plasma using solid-phase extraction (SPE) for sample clean-up and LC-MS/MS for analysis, with this compound as the internal standard.

3.1.1. Materials and Reagents

-

Eplerenone reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Deionized water

-

C18 SPE cartridges

3.1.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Eplerenone and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Eplerenone by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 5 - 4000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration in methanol.

3.1.3. Sample Preparation (Solid-Phase Extraction)

-

Thaw frozen plasma samples to room temperature.

-

To a 200 µL aliquot of plasma, add a known amount of the this compound internal standard working solution.

-

Vortex mix the samples.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a solution of deionized water to remove interferences.

-

Elute Eplerenone and this compound from the cartridge with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: Zorbax XDB-C8, 2.1 x 50 mm, 5 µm particle size[7]

-

Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (gradient or isocratic elution may be optimized)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Eplerenone: Precursor ion m/z 415 → Product ion m/z 163[7]

-

This compound: Precursor ion m/z 418 → Product ion m/z 163 (or other optimized product ion)

-

-

Protocol 2: Quantification of Eplerenone in Human Plasma using LLE-LC-MS/MS

This protocol outlines a method using liquid-liquid extraction (LLE) for sample preparation.

3.2.1. Materials and Reagents

-

Same as Protocol 1, with the addition of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and diethyl ether).

3.2.2. Preparation of Solutions

-

Follow the same procedure as in Protocol 1.

3.2.3. Sample Preparation (Liquid-Liquid Extraction)

-

To a 250 µL aliquot of plasma, add the this compound internal standard.

-

Add an appropriate volume of the organic extraction solvent (e.g., 1 mL of methyl tert-butyl ether).

-

Vortex mix vigorously for several minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase.

3.2.4. LC-MS/MS Conditions

-

LC and MS/MS conditions can be adapted from Protocol 1, with potential modifications to the mobile phase composition to optimize chromatographic separation. An example mobile phase could be methanol and ammonium acetate (3:2, v/v).

Signaling Pathways and Experimental Workflows

Aldosterone Signaling Pathway

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. It primarily acts by binding to the mineralocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus and modulates the transcription of various genes, leading to increased sodium and water reabsorption and potassium excretion.

Caption: Classical genomic signaling pathway of aldosterone.

Mechanism of Action of Eplerenone

Eplerenone exerts its therapeutic effect by acting as a competitive antagonist at the mineralocorticoid receptor. By blocking the binding of aldosterone, it prevents the downstream signaling cascade that leads to sodium and water retention.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Acanthus Research [acanthusresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The detection, correlation, and comparison of peptide precursor and product ions from data independent LC-MS with data dependant LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application of Eplerenone-d3 in Therapeutic Drug Monitoring Assays

Introduction

Eplerenone is a selective aldosterone antagonist used in the management of hypertension and heart failure. Therapeutic drug monitoring (TDM) of eplerenone can be crucial for optimizing treatment efficacy and minimizing adverse effects, particularly in specific patient populations. Eplerenone-d3, a stable isotope-labeled internal standard, is essential for the accurate quantification of eplerenone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in TDM assays.

Principle of the Assay

The quantitative analysis of eplerenone in biological samples, such as plasma or urine, is performed by LC-MS/MS. A known concentration of this compound is added to the patient sample at the beginning of the sample preparation process. This internal standard co-elutes with the analyte (eplerenone) during chromatographic separation and is detected by the mass spectrometer. The ratio of the peak area of eplerenone to that of this compound is used to calculate the concentration of eplerenone in the sample, correcting for any variability in sample preparation and instrument response.

Experimental Protocols

Sample Preparation

Two common methods for extracting eplerenone and this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.1.1. Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from methodologies described for the extraction of eplerenone from plasma.[1][2]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Methyl t-butyl ether (MTBE)

-

Reconstitution solution (e.g., 50% acetonitrile in water)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 250 µL of human plasma into a clean microcentrifuge tube.

-

Add a specified amount of this compound internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 1 mL of methyl t-butyl ether.

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the reconstitution solution.

-

Vortex mix for 1 minute.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

2.1.2. Protocol 2: Solid-Phase Extraction (SPE) from Human Urine

This protocol is based on a validated method for eplerenone quantification in human urine.[3]

Materials:

-

Human urine samples

-

This compound internal standard working solution

-

C18 SPE cartridges

-

Methanol (for conditioning)

-

Ultrapure water (for equilibration)

-

20 mM ammonium acetate solution (for dilution)

-

SPE vacuum manifold

Procedure:

-

Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

In a separate tube, dilute 100 µL of the human urine sample with a suitable buffer.

-

Add a specified amount of this compound internal standard working solution to the diluted urine sample.

-

Load the entire mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of ultrapure water to remove interfering substances.

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of 20 mM ammonium acetate solution.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

2.2.1. Liquid Chromatography (LC) Parameters

| Parameter | Typical Condition |

| Column | C18 reverse-phase column (e.g., Zorbax XDB-C8, 2.1 x 50 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 10 mM ammonium acetate (e.g., 40:60 v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |